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Compound of Interest

Compound Name: Cyanine3.5 carboxylic acid

Cat. No.: B606858

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of
Cyanine3.5 phosphoramidite in the chemical synthesis of labeled oligonucleotides. Cyanine3.5
is a bright, orange-red fluorescent dye that can be incorporated into DNA for a variety of
applications in molecular biology, diagnostics, and drug development.

Introduction to Cyanine3.5

Cyanine3.5 (Cy3.5) is a fluorescent dye belonging to the cyanine family. It is characterized by
its excellent photostability, high quantum yield, and sharp spectral properties.[1] When
incorporated into oligonucleotides, it serves as a robust fluorescent label for detection and
guantification. Cy3.5 phosphoramidite is the standard reagent used for incorporating this dye
into a growing DNA chain during automated solid-phase synthesis. The phosphoramidite
chemistry allows for the precise, site-specific labeling of synthetic DNA at the 5' or 3' terminus,
or at internal positions.[2]

Properties of Cyanine3.5 Dye

Understanding the spectral and physical properties of Cyanine3.5 is crucial for designing
experiments and selecting appropriate instrumentation.
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Property Value Reference
Absorption Maximum (Amax) ~581 nm [1]
Emission Maximum (Aem) ~596 - 605 nm [1][3]
Extinction Coefficient (g) 116,000 cm-1M-1 [3]
Quantum Yield (®) 0.35 [3]

Stokes Shift ~15 nm [1]
Recommended Laser

Excitation 561 nm or 594 nm [3][4]
Recommended Filter Set Similar to Texas Red [3114]

Low in water; soluble in
Solubility organic solvents (DMF, DMSO,  [3]

Acetonitrile)

Moderate chemical and
Stability photostability. Store protected [3]
from light at -20°C.

Applications of Cyanine3.5 Labeled DNA

Cyanine3.5-labeled oligonucleotides are versatile tools with a broad range of applications in
research and diagnostics.

Fluorescence Microscopy and Imaging

Cy3.5-labeled probes are used to visualize the localization of specific DNA or RNA sequences
within cells and tissues.

o Fluorescence In Situ Hybridization (FISH): A powerful technique for detecting specific nucleic
acid sequences in their cellular context.[1][5] Cy3.5 probes offer bright and stable signals for
gene mapping and chromosomal analysis.[5]

Quantitative Gene Expression Analysis
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e Microarrays: Cy3.5 is frequently used in dual-label microarray experiments, often in
combination with other dyes like Cy5, to simultaneously measure the expression levels of
thousands of genes.[6]

o Quantitative PCR (gPCR): Cy3.5 can be incorporated into probes for real-time PCR to
monitor the amplification of specific DNA sequences.

Forster Resonance Energy Transfer (FRET)

FRET is a distance-dependent interaction between two fluorophores, a donor and an acceptor.
[71[8] When in close proximity (typically 1-10 nm), the donor fluorophore (e.g., a dye with a
shorter wavelength emission) can transfer its excitation energy to the acceptor fluorophore
(e.g., a dye with a longer wavelength emission).[8] This phenomenon can be used to study
molecular interactions and conformational changes in nucleic acids and proteins. Cy3.5, with
its spectral properties, can serve as a FRET partner with other suitable dyes. For instance, it
can act as an acceptor for a donor like Cy3 or as a donor for a longer-wavelength acceptor like
Cy5.5.[2]

Experimental Protocols
Protocol for Automated Synthesis of Cyanine3.5 Labeled
Oligonucleotides

This protocol outlines the general steps for incorporating Cyanine3.5 phosphoramidite into an
oligonucleotide using an automated DNA synthesizer.

Materials:

Cyanine3.5 Phosphoramidite

Anhydrous Acetonitrile (diluent)

Standard DNA phosphoramidites (A, C, G, T) and synthesis reagents (activator, capping
reagents, oxidizer)

Controlled Pore Glass (CPG) solid support functionalized with the initial 3' nucleoside

DNA synthesizer
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Workflow Diagram:

Click to download full resolution via product page

Caption: Automated oligonucleotide synthesis workflow.
Procedure:
o Preparation of Cyanine3.5 Phosphoramidite Solution:

o Allow the Cyanine3.5 phosphoramidite vial to warm to room temperature before opening
to prevent moisture condensation.

o Dissolve the phosphoramidite in anhydrous acetonitrile to the concentration recommended
by the synthesizer manufacturer (typically 0.1 M). The solution is stable for 2-3 days when
stored under inert gas.[9]

o Automated DNA Synthesis:

o Program the DNA synthesizer with the desired oligonucleotide sequence, indicating the
position for Cyanine3.5 incorporation.

o For 5'-labeling, the Cyanine3.5 phosphoramidite is added in the final synthesis cycle.[2][9]

o Coupling Step: A coupling time of 3 minutes is recommended for Cyanine3.5
phosphoramidite to ensure efficient incorporation.[2][9]
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o Oxidation Step: Use a milder iodine solution (e.g., 0.02 M lodine) for the oxidation step to
prevent degradation of the cyanine dye.[2][9]

o Cleavage and Deprotection:

o After synthesis, the oligonucleotide is cleaved from the solid support and the protecting
groups on the nucleobases and the phosphate backbone are removed.

o The choice of deprotection conditions depends on the base protecting groups used for the
standard nucleosides:

» Standard Deprotection: If dmf-dG was used, deprotect in ammonium hydroxide for 2
hours at 65°C.[2] If ibu-dG was used, deprotect for 24-36 hours at room temperature.[2]

» Ultrafast Deprotection: Cyanine3.5 is compatible with AMA (a mixture of ammonium
hydroxide and aqueous methylamine) for 10 minutes at 65°C, provided that Ac-dC was
used during synthesis.[2]

o Itis generally recommended to use mild deprotection conditions (e.g., ammonium
hydroxide at room temperature) to preserve the integrity of the cyanine dye.[10]

Protocol for Purification of Cyanine3.5 Labeled
Oligonucleotides

Purification is essential to remove truncated sequences and uncoupled dye. Reverse-phase
high-performance liquid chromatography (RP-HPLC) is the recommended method.[11]

Materials:

e Crude, deprotected Cyanine3.5 labeled oligonucleotide

¢ RP-HPLC system with a UV-Vis detector

e C18 column

e Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7

e Mobile Phase B: Acetonitrile
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¢ Nuclease-free water

Workflow Diagram:

issolve Crude Oligo Inject Sample onto Gradient Elution Monitor Elution Collect Fractions
in Mobile Phase A HPLC Column | (increasing Acetonitile) | (Dual Wavelength: 260 nm & 581 nm) Containing the Labeled Oligo

Click to download full resolution via product page
Caption: HPLC purification workflow for labeled oligonucleotides.
Procedure:
o Sample Preparation: Dissolve the crude oligonucleotide in Mobile Phase A.

e HPLC Separation:

[e]

Equilibrate the C18 column with a low percentage of Mobile Phase B.
o Inject the sample.

o Elute the oligonucleotide using a linear gradient of increasing acetonitrile concentration.
The hydrophobic Cy3.5 label will cause the full-length, labeled product to be retained
longer on the column than unlabeled, truncated sequences.

o Monitor the elution at 260 nm (for DNA) and ~581 nm (for Cy3.5). The desired product
peak should show absorbance at both wavelengths.

e Fraction Collection and Analysis:
o Collect fractions corresponding to the major peak that absorbs at both wavelengths.
o Confirm the identity and purity of the collected fractions using mass spectrometry.

» Desalting and Lyophilization:

o Pool the pure fractions.

© 2025 BenchChem. All rights reserved. 6/12 Tech Support


https://www.benchchem.com/product/b606858?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606858?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

o Remove the volatile TEAA buffer and acetonitrile by lyophilization.

o Resuspend the purified, labeled oligonucleotide in nuclease-free water or a suitable buffer.

Application Protocol: Fluorescence In Situ Hybridization
(FISH)

This is a generalized protocol for using a Cy3.5-labeled oligonucleotide probe for FISH.
Optimization will be required depending on the cell/tissue type and target sequence.

Materials:

e Purified Cy3.5-labeled DNA probe

e Microscope slides with fixed cells or tissue sections

» Hybridization buffer (e.g., containing formamide and SSC)

o Wash buffers (e.g., SSC solutions of varying concentrations)

o DAPI counterstain

¢ Antifade mounting medium

» Fluorescence microscope with appropriate filter sets for Cy3.5 and DAPI

Workflow Diagram:
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Caption: General workflow for Fluorescence In Situ Hybridization (FISH).
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Procedure:

o Sample Preparation: Prepare slides with fixed and permeabilized cells or tissue sections
according to standard protocols.

e Denaturation: Denature the cellular DNA by treating the slides at high temperature (e.g.,
75°C) in a denaturation solution.[4] Denature the Cy3.5 probe by heating it in hybridization
buffer.

e Hybridization: Apply the denatured probe solution to the slides, cover with a coverslip, and
incubate overnight in a humidified chamber at a temperature that promotes specific
hybridization (e.g., 37°C).[4]

o Washing: Perform a series of stringent washes to remove unbound and non-specifically
bound probes.[4] The stringency can be adjusted by varying the temperature and salt
concentration of the wash buffers.

o Counterstaining and Mounting: Stain the cell nuclei with DAPI. Mount the slides with an
antifade mounting medium to preserve the fluorescence signal.

e Imaging: Visualize the slides using a fluorescence microscope equipped with appropriate
filters for Cy3.5 (orange-red emission) and DAPI (blue emission).

Troubleshooting
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Problem

Possible Cause

Suggested Solution

Low Coupling Efficiency of
Cy3.5

Degraded phosphoramidite;
Insufficient coupling time.

Use fresh phosphoramidite
solution; Increase coupling

time to 3-6 minutes.[12]

Degradation of Dye during

Deprotection

Harsh deprotection conditions
(high temperature, prolonged

time).

Use milder deprotection
conditions (e.g., room
temperature ammonium
hydroxide) or ultrafast
deprotection with appropriate

base protecting groups.[2][10]

Poor Purification Yield

Co-elution of labeled product

with impurities.

Optimize the HPLC gradient to
improve separation. Monitor at
both 260 nm and ~581 nm to

accurately identify the product

peak.

High Background in FISH

Insufficient washing; Non-

specific probe binding.

Increase the stringency of the
post-hybridization washes
(higher temperature, lower salt

concentration).

Weak Fluorescent Signal

Low labeling efficiency;

Photobleaching.

Confirm labeling efficiency by
mass spectrometry and UV-Vis
spectroscopy. Use antifade
mounting medium and
minimize light exposure during

imaging.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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